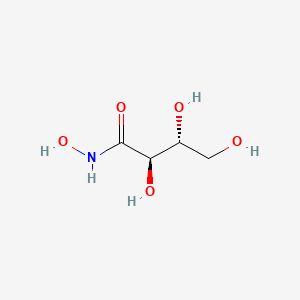

(2R,3R)-N,2,3,4-tetrahydroxybutanamide

Description

(2R,3R)-N,2,3,4-Tetrahydroxybutanamide is a stereospecific amide derivative of butanamide, characterized by four hydroxyl groups and an amide functional group. Its molecular formula is C₄H₁₀N₂O₄, with a molecular weight of 150.13 g/mol.

Propriétés

Formule moléculaire |

C4H9NO5 |

|---|---|

Poids moléculaire |

151.12 g/mol |

Nom IUPAC |

(2R,3R)-N,2,3,4-tetrahydroxybutanamide |

InChI |

InChI=1S/C4H9NO5/c6-1-2(7)3(8)4(9)5-10/h2-3,6-8,10H,1H2,(H,5,9)/t2-,3-/m1/s1 |

Clé InChI |

SJYJPXDRLWCEKB-PWNYCUMCSA-N |

SMILES isomérique |

C([C@H]([C@H](C(=O)NO)O)O)O |

SMILES canonique |

C(C(C(C(=O)NO)O)O)O |

Synonymes |

D-threonohydroxamic acid threonohydroxamic acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Butanamide Derivatives with Amino and Hydroxyl Groups

a. rel-(2R,3S)-2-Amino-N,3-Dihydroxybutanamide

- Molecular Formula : C₄H₁₀N₂O₃

- Molecular Weight : 134.13 g/mol

- Functional Groups: Amide, amino, two hydroxyl groups.

- Stereochemistry : (2R,3S) configuration.

- Key Differences: Fewer hydroxyl groups (two vs. Presence of an amino group instead of a hydroxyl at position 3. Safety data indicate stringent handling requirements for inhalation or dermal exposure .

b. (2R)-2-Amino-N,3,3-Trimethyl-N-(Phenylmethyl)butanamide

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.33 g/mol

- Functional Groups: Amide, amino, methyl, phenyl.

- Stereochemistry : (2R) configuration.

- Key Differences :

Ester Derivatives with Hydroxyl and Amino Groups

a. (2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Functional Groups: Ester, amino, hydroxyl, phenyl.

- Stereochemistry : (2R,3S) configuration.

- Key Differences: Ester group replaces the amide, altering hydrolysis stability and reactivity. High-yield synthetic routes (up to 87%) suggest feasible scalability for analogs .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Stereochemistry | Key Features |

|---|---|---|---|---|---|

| (2R,3R)-N,2,3,4-Tetrahydroxybutanamide | C₄H₁₀N₂O₄ | 150.13 | Amide, four hydroxyls | (2R,3R) | High polarity, hydrogen-bonding capacity |

| rel-(2R,3S)-2-Amino-N,3-dihydroxybutanamide | C₄H₁₀N₂O₃ | 134.13 | Amide, amino, two hydroxyls | (2R,3S) | Lower solubility, amino functionality |

| (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide | C₁₄H₂₂N₂O | 234.33 | Amide, amino, methyl, phenyl | (2R) | Hydrophobic, bulky substituents |

| (2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate | C₁₁H₁₅NO₃ | 209.24 | Ester, amino, hydroxyl, phenyl | (2R,3S) | Lipophilic, synthetic feasibility |

Research Findings and Implications

- Stereochemical Influence : The (2R,3R) configuration of the target compound likely enhances its interaction with chiral biological targets compared to (2R,3S) analogs .

- Solubility vs. Lipophilicity : The four hydroxyl groups in the target compound suggest superior aqueous solubility relative to phenyl- or fluorinated derivatives, making it a candidate for hydrophilic drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.